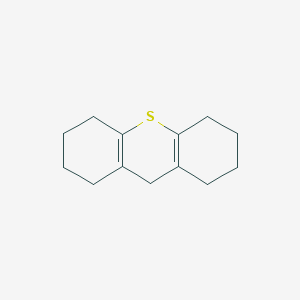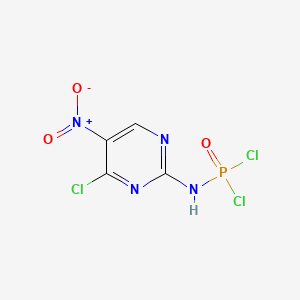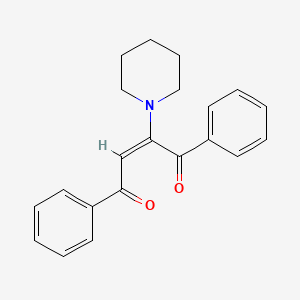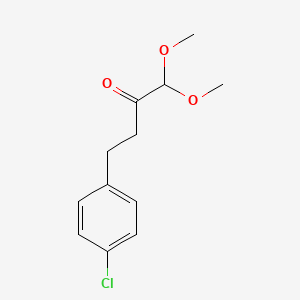
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-chlorophenyl group, an ethyl group, and a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane typically involves the reaction of 4-chlorophenyl derivatives with ethyl and propyl substituents under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: A compound with a similar 4-chlorophenyl group but different substituents and ring structure.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar aromatic ring but different functional groups and biological activities.
Uniqueness
2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane is unique due to its specific combination of substituents and ring structure, which confer distinct chemical and biological properties
属性
CAS 编号 |
6413-58-7 |
|---|---|
分子式 |
C15H21ClO2 |
分子量 |
268.78 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C15H21ClO2/c1-3-5-14-11(4-2)10-17-15(18-14)12-6-8-13(16)9-7-12/h6-9,11,14-15H,3-5,10H2,1-2H3 |
InChI 键 |
GLRCLHQXANUGSJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(COC(O1)C2=CC=C(C=C2)Cl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)


![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)





![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
